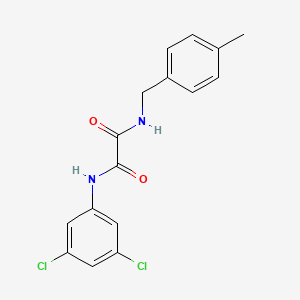

N-(3,5-dichlorophenyl)-N'-(4-methylbenzyl)ethanediamide

Overview

Description

The introduction of "N-(3,5-dichlorophenyl)-N'-(4-methylbenzyl)ethanediamide" focuses on its significance in the field of chemistry due to its unique molecular structure. The compound belongs to a class of chemicals that have been extensively studied for their diverse chemical reactions and properties, offering potential applications in various scientific areas. However, specific studies directly related to this exact compound are limited.

Synthesis Analysis

The synthesis of related compounds often involves complex chemical reactions. For example, the synthesis and characterization of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives, which share structural similarities with the target compound, have been reported. These compounds were synthesized and characterized by spectroscopic techniques, demonstrating the intricate methods involved in creating such molecules (Yusof et al., 2010).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray diffraction techniques and density functional theory (DFT), is crucial for understanding the geometrical arrangement of atoms within a compound. For instance, the structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole has been determined using X-ray diffraction techniques, providing insights into the molecular conformation and intermolecular interactions (Șahin et al., 2011).

Chemical Reactions and Properties

Chemical reactions and properties of similar compounds have been explored to understand their behavior under different conditions. The chemical reactivity, including the formation of new bonds or the breaking of existing ones, is influenced by the molecular structure. For example, the reactivity of 2-(2,5-dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine derivatives has been studied, revealing potential cardiotoxicity due to the inhibition of potassium channels (Yoon et al., 2019).

Scientific Research Applications

Antimicrobial and Industrial Applications

Compounds containing two diphenylaminomethane groups, akin to N-(3,5-dichlorophenyl)-N'-(4-methylbenzyl)ethanediamide, have been identified as effective antimicrobial agents. These are useful as agricultural or industrial fungicides and bactericides, indicating potential applications in controlling microbial growth in various settings (A. Downs, 1972).

Rubber Industry Antioxidants

Electrochemical and spectroscopic studies have been conducted on aromatic secondary amines similar to N-(3,5-dichlorophenyl)-N'-(4-methylbenzyl)ethanediamide, particularly focusing on their roles as antioxidants in the rubber industry. These compounds show reversible redox couples and undergo oxidation processes leading to the formation of various radicals, highlighting their potential in enhancing the durability and performance of rubber products (P. Rapta et al., 2009).

Environmental Remediation

Investigations into 2,4-dichlorophenol removal from wastewater have utilized immobilized horseradish peroxidase on beads modified with ethanediamine and chitosan. This research suggests the utility of similar ethanediamide derivatives in environmental cleanup efforts, particularly for detoxifying harmful pollutants in industrial wastewater (Shuai Wang et al., 2015).

Radical-Scavenging Activity

Compounds featuring brominated phenols, similar in complexity to N-(3,5-dichlorophenyl)-N'-(4-methylbenzyl)ethanediamide, have been isolated from marine red algae and shown to possess significant radical-scavenging activity. This suggests potential applications in developing antioxidants for pharmaceutical or cosmetic products (Xiao-Juan Duan et al., 2007).

properties

IUPAC Name |

N'-(3,5-dichlorophenyl)-N-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O2/c1-10-2-4-11(5-3-10)9-19-15(21)16(22)20-14-7-12(17)6-13(18)8-14/h2-8H,9H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVFCLPZMXFUNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-butanamine](/img/structure/B4062171.png)

![ethyl 5-cyano-4-(2-ethoxyphenyl)-6-[(2-methoxy-2-oxoethyl)thio]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4062176.png)

![8-[4-(dimethylamino)phenyl]-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B4062181.png)

![N-1-adamantyl-4-[4-(2-methylbenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4062187.png)

![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4062196.png)

![2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-3-(3-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4062200.png)

![N-[4-(aminosulfonyl)phenyl]-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide](/img/structure/B4062205.png)

![N-(4-bromophenyl)-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4062210.png)

![2-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenyl acetate](/img/structure/B4062216.png)

![2-acetylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4062250.png)

![ethyl 1-[(5-acetyl-3-thienyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4062265.png)

![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062276.png)